
UV-123
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UV-123 is a chemical compound known for its role as a hindered amine light stabilizer (HALS). HALS are used to protect polymers from degradation caused by exposure to ultraviolet (UV) light. This compound is particularly effective in enhancing the durability and longevity of plastics and other materials exposed to outdoor environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UV-123 typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with sebacic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification and purification, to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction. The continuous-flow system allows for better control of reaction parameters, resulting in higher purity and yield compared to batch processes .
化学反应分析
Types of Reactions
UV-123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
UV-123 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of plastics and other materials.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
作用机制
The mechanism of action of UV-123 involves its ability to scavenge free radicals generated by UV radiation. The compound interacts with these radicals, neutralizing them and preventing the degradation of the polymer matrix. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which inhibit further radical-mediated reactions.
相似化合物的比较
Similar Compounds
Bis-(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another HALS compound with similar stabilizing properties.
Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) adipate: A related compound with a different diacid component, offering slightly different stabilization characteristics.
Uniqueness
UV-123 is unique due to its specific molecular structure, which provides optimal stabilization efficiency and compatibility with a wide range of polymers. Its octyloxy groups enhance its solubility and dispersion in polymer matrices, making it particularly effective in outdoor applications .
属性
IUPAC Name |
bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIVCXJNIBEGCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122586-52-1 |
Source


|
| Record name | Tinuvin 123 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122586-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


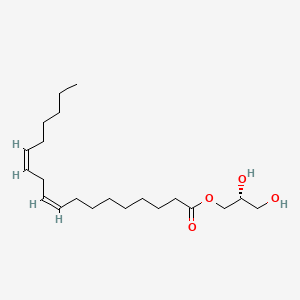

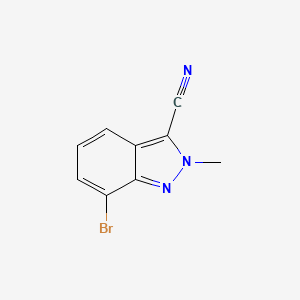
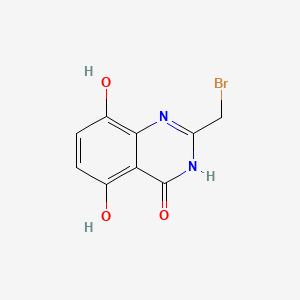
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
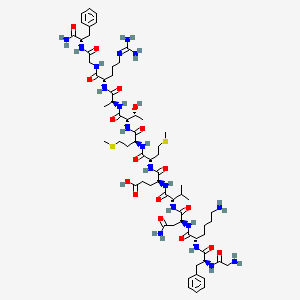
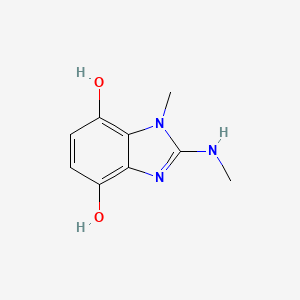
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
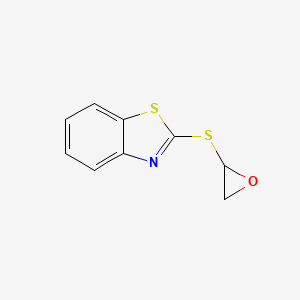
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
